molecular formula C18H19N7O3S B2634315 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1239510-90-7

3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide

Katalognummer: B2634315
CAS-Nummer: 1239510-90-7
Molekulargewicht: 413.46
InChI-Schlüssel: RNAGJGQDKHRLBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule is a hybrid structure incorporating two privileged pharmacophores: a 3,5-dimethyl-1H-pyrazole-4-sulfonamide moiety and a 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine group, linked by an ethoxyethyl chain. Such hybrid architectures are strategically engineered to yield enhanced or dual biological activities. The 1,2,4-triazolo[4,3-b]pyridazine core is a nitrogen-rich heterocyclic scaffold known for its wide range of biological properties . Similarly, the pyrazole ring is a well-established heteroaromatic structure frequently associated with diverse biological activities . The integration of these systems makes this compound a valuable candidate for screening against various biological targets. Potential research applications include investigating its activity as a potential inhibitor of tubulin polymerization —a mechanism relevant in anticancer research —or exploring its antiviral properties . Researchers can utilize this high-purity building block to develop novel therapeutic agents, study structure-activity relationships (SAR), and probe complex biochemical pathways. This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c1-12-17(13(2)21-20-12)29(26,27)19-10-11-28-16-9-8-15-22-23-18(25(15)24-16)14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAGJGQDKHRLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Sulfonylation Reaction

The next step is the sulfonylation of 3,5-dimethyl-1H-pyrazole. This is achieved by reacting the pyrazole with chlorosulfonic acid in chloroform:

3 5 Dimethyl 1H pyrazole+Chlorosulfonic acidPyrazole sulfonamide\text{3 5 Dimethyl 1H pyrazole}+\text{Chlorosulfonic acid}\rightarrow \text{Pyrazole sulfonamide}

The reaction is performed under nitrogen atmosphere at 0 °C and then heated to 60 °C for several hours to ensure complete conversion .

Coupling Reaction

The final compound is synthesized via a coupling reaction between the sulfonamide derivative and 2-phenylethylamine:

Pyrazole sulfonamide+2 Phenylethylamine3 5 Dimethyl N 2 3 phenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl 1H pyrazole 4 sulfonamide\text{Pyrazole sulfonamide}+\text{2 Phenylethylamine}\rightarrow \text{3 5 Dimethyl N 2 3 phenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl 1H pyrazole 4 sulfonamide}

This reaction typically employs diisopropylethylamine as a base and is conducted in dichloromethane at room temperature for approximately 16 hours .

Reaction Mechanisms

Understanding the mechanisms involved in the synthesis of this compound is essential for optimizing yields and identifying potential side reactions.

Mechanism of Sulfonylation

The mechanism for the sulfonylation step can be described as follows:

  • Activation : Chlorosulfonic acid activates the pyrazole by forming an intermediate that enhances electrophilicity.

  • Nucleophilic Attack : The nitrogen atom in the pyrazole attacks the sulfur atom in the chlorosulfonic acid derivative.

  • Product Formation : The final product releases hydrochloric acid as a byproduct and forms the sulfonamide linkage.

Mechanism of Coupling

In the coupling reaction:

  • Nucleophilic Attack : The nitrogen atom from the sulfonamide attacks the electrophilic carbon in the phenylethylamine derivative.

  • Formation of Final Product : This results in the formation of a C-N bond, yielding the final product with simultaneous release of diisopropylethylamine hydrochloride.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide involves several steps that typically include the formation of the pyrazole and triazole rings through multi-step reactions. The process often employs various reagents such as sulfonyl chlorides and amines under controlled conditions to achieve high yields and purity. The characterization of the synthesized compound is conducted using techniques like NMR and mass spectrometry to confirm its structure.

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide. These compounds have been tested against various cancer cell lines to evaluate their efficacy. For instance:

  • Anticancer Properties : Research indicates that derivatives of pyrazole and sulfonamide exhibit significant antiproliferative activity against human cancer cell lines such as U937. The half-maximal inhibitory concentration (IC50) values suggest a promising potential for these compounds in cancer therapy .

Potential Therapeutic Uses

The structural features of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide suggest several potential therapeutic applications:

  • Anticancer Agents : Given its antiproliferative activity, this compound could be developed as a novel anticancer drug.
  • Antimicrobial Activity : Similar compounds have shown promise against bacterial infections; thus, further exploration could reveal antimicrobial properties.
  • Anti-inflammatory Effects : Compounds containing pyrazole rings are often investigated for their anti-inflammatory effects; this compound may also exhibit such properties.

Case Studies

A recent study evaluated a series of pyrazole derivatives for their biological activity. Among these derivatives, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide demonstrated significant cytotoxicity against U937 cells without exhibiting overt cytotoxic effects on normal cells . This selectivity is crucial for developing safe therapeutic agents.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole sulfonamides with modifications in substituents and bridging groups. Below is a detailed comparison with analogs from the provided evidence and related literature.

Table 1: Structural and Functional Comparison

Compound Name / CAS Number Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazole-sulfonamide + triazolo-pyridazine 3,5-dimethyl, phenyl-triazolo-pyridazine ~470 (estimated) Combines triazolo-pyridazine for π-π stacking; sulfonamide enhances solubility.
1006994-26-8 Pyrazole-sulfonamide 1-(difluoromethyl), 3,5-dimethyl, 4-nitro 377.3 Nitro group increases electrophilicity; difluoromethyl improves lipophilicity.
937599-62-7 Pyrazole-propanimidamide Trifluoromethyl, hydroxy, cyclopenta-pyrazole 332.3 Cyclopenta-pyrazole may enhance rigidity; trifluoromethyl boosts metabolic stability.
1006994-68-8 Pyrazole-ethanimidamide 3,5-dimethyl, nitro, methylphenoxy-acetyloxy 431.4 Phenoxy-acetyloxy group introduces steric bulk; nitro group may affect redox properties.

Key Differences and Implications

Electrophilic vs. Nucleophilic Character: The target compound’s triazolo-pyridazine group is electron-deficient, favoring interactions with nucleophilic residues in enzymes or receptors.

Lipophilicity and Solubility :

  • The difluoromethyl group in 1006994-26-8 raises logP (lipophilicity), which may improve membrane permeability but reduce aqueous solubility. The target compound’s ethyloxy bridge and sulfonamide group balance lipophilicity and solubility .

Metabolic Stability: Trifluoromethyl groups (e.g., in 937599-62-7) are known to resist oxidative metabolism, extending half-life. The target compound’s triazolo-pyridazine, however, may be susceptible to cytochrome P450-mediated oxidation .

The target compound’s planar triazolo-pyridazine moiety may favor stacking interactions in hydrophobic pockets .

Biologische Aktivität

The compound 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is a derivative of pyrazole and triazole heterocycles known for their diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Chemical Structure

The chemical structure of the compound is crucial for understanding its biological activity. It features a pyrazole core linked to a sulfonamide group and a triazole moiety, which are known to enhance pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of similar compounds in the pyrazole and triazole classes. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, a related triazolo-thiadiazole hybrid demonstrated IC50 values ranging from 0.28 to 0.52 μg/mL against breast (MCF-7) and lung (A549) cancer cells . The mechanism often involves inhibition of key kinases or interference with cell cycle progression.
Compound TypeCell LineIC50 Value (μg/mL)
Triazolo-ThiadiazoleMCF-70.28
Triazolo-ThiadiazoleA5490.52

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Protein Kinases : Many compounds inhibit specific kinases that are crucial for cancer cell proliferation. For example, docking studies have shown that certain pyrazole derivatives bind effectively to the ATP-binding pocket of kinases like EGFR .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Some derivatives have been shown to induce G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .

Anti-inflammatory Effects

The sulfonamide group in the compound may contribute to anti-inflammatory properties. Compounds containing this moiety have been reported to reduce inflammation markers in various models. For instance:

  • In vivo Studies : Research has indicated that similar compounds can significantly lower levels of pro-inflammatory cytokines in animal models of inflammation .

Antimicrobial Activity

Emerging data suggest that derivatives of this compound may possess antimicrobial properties:

  • Antitubercular Activity : Related compounds have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential for further development as anti-tubercular agents.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Case Study on Triazolo-Pyrazoles : A study evaluated a series of triazolo-pyrazoles against various cancer cell lines, revealing significant cytotoxic effects and low toxicity in normal cells .
  • Anti-Tubercular Efficacy : Another investigation focused on novel benzamide derivatives against Mycobacterium tuberculosis, highlighting their potential as effective treatments with minimal toxicity .

Q & A

Q. How can cryo-EM or X-ray crystallography be applied to study the compound’s interaction with membrane-bound targets?

  • Methodological Answer :
  • Membrane Protein Reconstitution : Use nanodiscs or lipid cubic phases to stabilize targets (e.g., GPCRs) for structural studies .
  • Data Collection : For cryo-EM, target 3–4 Å resolution with 300–500k particles; for crystallography, optimize crystal freezing with glycerol or ethylene glycol .
  • Density Fitting : Refine ligand placement in Coulomb potential maps using Coot and Phenix .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.